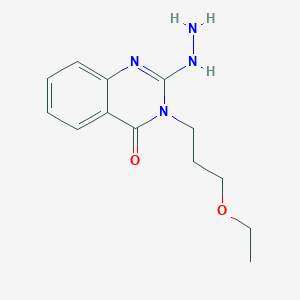

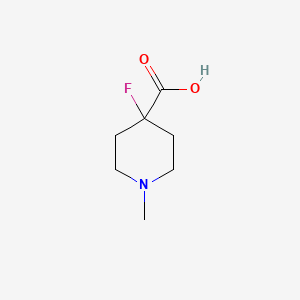

3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-Ethoxypropylamine” is a clear colorless liquid . It is used as an intermediate in the production of dyestuff and cosmetics . It is also used to partially open the rigid oxetane chain and to identify Hsp70 modulators .

Synthesis Analysis

While specific synthesis methods for “3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one” were not found, “3-Ethoxypropylamine” can be synthesized from "3-Ethoxypropionitrile" .Molecular Structure Analysis

The molecular structure of a related compound, “3-Ethoxypropyl acetate”, has been analyzed . Its molecular formula is C7H14O3 .Physical and Chemical Properties Analysis

“3-Ethoxypropylamine” has a melting point of -70 °C, a boiling point of 136-138 °C (lit.), and a density of 0.861 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.418 (lit.) .科学的研究の応用

Chemical Synthesis and Derivative Formation

This compound serves as a precursor in the synthesis of novel chemical structures. For instance, reactions with aliphatic amines, ammonia, and hydrazine hydrate have led to the creation of new quinazolin-4-one derivatives, showcasing the compound's versatility in chemical transformations and the synthesis of complex molecules (P. Reddy & V. G. Reddy, 1990). Additionally, the compound's reactivity with ortho-esters and other chemical entities underlines its utility in generating a variety of fused isoquinolines and other heterocyclic systems, which are of interest for their potential biological activities (Enas M. Awad et al., 2002).

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of this compound to explore their antimicrobial and antifungal effects. For example, new 3,4-dihydroquinazolin-4-one derivatives have been tested for their antimicrobial activities, revealing their potential as agents against various microbial strains. This underlines the compound's relevance in the development of new antimicrobial agents (M. El-zohry & M. Abd-Alla, 2007). Furthermore, novel groups of quinazolin-4(3H)-one derivatives have been prepared and evaluated for their fungicidal activities, highlighting the compound's application in addressing fungal infections (M. El-Hashash et al., 2015).

Biological Activity Screening

The derivatives of this compound have been synthesized and screened for various biological activities, including their potential as analgesic, anticholinesterase, and antioxidant agents. This indicates the compound's significant role in medicinal chemistry, where its derivatives are explored for therapeutic properties (Arif Mermer et al., 2018). The wide range of activities investigated further emphasizes the importance of this compound and its derivatives in the development of new drugs and therapeutic agents.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-2-19-9-5-8-17-12(18)10-6-3-4-7-11(10)15-13(17)16-14/h3-4,6-7H,2,5,8-9,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCPMKWHHVJZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328120 |

Source

|

| Record name | 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24831021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852399-86-1 |

Source

|

| Record name | 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2652608.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2652611.png)

![3-(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2652617.png)

![3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2652619.png)

![3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2652620.png)

![4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2652624.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2652626.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2652630.png)